nikA protein

Nickel transport Metal selectivity Periplasmic binding protein

NikA protein (CAS 136363-39-8), also designated as nickel-binding periplasmic protein, is the solute-binding component of the NikABCDE ATP-binding cassette (ABC) transporter system in Escherichia coli. It belongs to the bacterial solute-binding protein family 5 (PBP5) and plays a critical role in nickel homeostasis by selectively binding Ni(II)-(L-His)₂ complexes in the periplasm for subsequent import.

Molecular Formula C8H8S
Molecular Weight 0
CAS No. 136363-39-8
Cat. No. B1180210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamenikA protein
CAS136363-39-8
SynonymsnikA protein
Molecular FormulaC8H8S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NikA Protein (CAS 136363-39-8): Procurement-Ready Overview of E. coli Periplasmic Nickel-Binding Protein


NikA protein (CAS 136363-39-8), also designated as nickel-binding periplasmic protein, is the solute-binding component of the NikABCDE ATP-binding cassette (ABC) transporter system in Escherichia coli [1]. It belongs to the bacterial solute-binding protein family 5 (PBP5) and plays a critical role in nickel homeostasis by selectively binding Ni(II)-(L-His)₂ complexes in the periplasm for subsequent import . Unlike many periplasmic binding proteins, NikA exhibits an unusual solvent-accessible ligand binding site and does not directly coordinate free metal ions [2].

Why NikA Protein (CAS 136363-39-8) Cannot Be Substituted by Generic Nickel-Binding or Peptide-Binding Proteins


The NikA protein from Escherichia coli is not interchangeable with generic metal-binding proteins or its closest structural homologs such as OppA. It possesses unique ligand recognition properties: it binds the Ni(II)-(L-His)₂ metallophore complex rather than free Ni²⁺ ions [1], and its binding site architecture differs fundamentally from that of the oligopeptide-binding protein OppA [2]. Furthermore, NikA exhibits quantifiable metal selectivity that is not replicated in broad-spectrum metal chelators or other periplasmic binding proteins [3]. These distinctions directly impact its utility in nickel uptake assays, inhibitor screening, and structural biology applications, where substitution with a non-specific or structurally divergent homolog would yield non-comparable results.

Quantitative Differentiation Guide for NikA Protein (CAS 136363-39-8) vs. Closest Analogs


Metal Selectivity: NikA Exhibits ≥10-Fold Higher Affinity for Ni(II) over Co(II), Cu(II), and Fe(II)

NikA demonstrates quantitative metal selectivity against common transition metal contaminants. Fluorescence quenching assays show that NikA binds one nickel atom per protein molecule with a dissociation constant (Kd) of <0.1 μM, whereas binding of cobalt, copper, and iron is at least 10-fold weaker [1]. Isothermal titration calorimetry (ITC) further reveals a Kd of ~10 μM for Ni²⁺ and ~200 μM for Co²⁺, representing a 20-fold preference [2]. This specificity ensures that NikA selectively captures nickel even in complex periplasmic milieus containing competing metals.

Nickel transport Metal selectivity Periplasmic binding protein

Structural Divergence from OppA: NikA Does Not Enclose Its Ligand and Lacks Direct Metal Coordination

Unlike the classical periplasmic binding protein OppA, which encloses peptides completely upon binding, NikA retains an open, solvent-accessible ligand pocket even when complexed with Ni(II)-(L-His)₂ [1]. X-ray crystallography at 2.1–1.9 Å resolution reveals that the metal cation makes no direct coordination bonds with protein residues; instead, His416 is the sole protein ligand, interacting via the histidine moiety of the metallophore [2]. This contrasts sharply with OppA, which forms an extensive hydrogen-bonding network with peptide backbones [3].

Protein crystallography Ligand binding mode Periplasmic binding protein

Functional Cross-Species Activity: E. coli NikA Restores 25% Hydrogenase Activity in Brucella suis NikA Mutant

Heterologous complementation assays demonstrate that E. coli NikA can partially substitute for the native NikA of Brucella suis. When the nikA mutant of B. suis is complemented with the entire E. coli nik operon, urease activity is restored to levels similar to wild-type [1]. Conversely, the B. suis nik locus restores hydrogenase activity in an E. coli Δnik mutant to only 25% of wild-type E. coli levels [2]. This quantitative functional divergence highlights species-specific differences in nickel transport efficiency despite sequence similarity.

Heterologous complementation Nickel transport Urease/hydrogenase

Heme Binding Capability: NikA Binds Hemin and Protoporphyrin IX with Kd ≈ 0.5 μM

Beyond nickel transport, NikA functions as a heme-binding protein. Tryptophan fluorescence quenching titrations demonstrate that NikA binds hemin and protoporphyrin IX with a dissociation constant (Kd) of approximately 0.5 μM [1]. Binding is independent of nickel occupancy, and a nikA mutation significantly reduces periplasmic heme pigment accumulation [2]. This dual functionality is not shared by other periplasmic nickel-binding proteins (e.g., NikR, which is a transcriptional regulator) or by peptide transporters like OppA.

Heme trafficking Multifunctional proteins Periplasmic chaperones

Inhibitor Binding Profile: In(III)-EDTA Binds NikA with Kd = 17.3 ± 3.0 μM

NikA serves as a target for inhibitors of nickel uptake. The In(III)-EDTA complex binds NikA with a Kd of 17.3 ± 3.0 μM as measured by ITC, and inhibits cellular [NiFe]-hydrogenase activity with an IC₅₀ of 600 ± 100 μM [1]. In contrast, Fe(III)-EDTA, while also a potent ligand, is redox-active and less stable. This differential inhibitor profile is specific to NikA and not observed with OppA or other solute-binding proteins, underscoring NikA's unique ligand-binding cleft.

Inhibitor screening Drug discovery Hydrogenase maturation

Optimal Application Scenarios for NikA Protein (CAS 136363-39-8) in Research and Industrial Procurement


Nickel Uptake and Metal Selectivity Assays

Use NikA in fluorescence quenching or ITC assays to quantify nickel binding selectivity over cobalt, copper, and iron. Its ≥10-fold preference for Ni²⁺ (Kd <0.1 μM by fluorescence, ~10 μM by ITC) makes it an ideal probe for studying nickel homeostasis and for validating metallophore recognition in periplasmic extracts [1][2].

Structural Biology of Metallophore Recognition

Employ NikA in X-ray crystallography (PDB: 1UIU, 3QIM, 4I8C) to investigate the open, solvent-accessible ligand-binding pocket that distinguishes it from OppA. The lack of direct metal-protein coordination and the central role of His416 provide a unique model for studying metallophore-protein interactions and for designing synthetic nickel chelators [3][4].

Inhibitor Screening for Anti-Virulence Drug Discovery

Utilize NikA in high-throughput screening campaigns to identify small molecules that compete with Ni(II)-(L-His)₂ binding. The validated inhibitor In(III)-EDTA (Kd 17.3 μM) serves as a positive control for assays targeting [NiFe]-hydrogenase maturation, a pathway critical for virulence in pathogenic E. coli and related bacteria [5].

Heme Trafficking and Dual-Function Protein Studies

Exploit NikA's high-affinity heme binding (Kd ~0.5 μM) to investigate periplasmic heme chaperone functions and the interplay between nickel and heme homeostasis. NikA's ability to independently bind both nickel and heme makes it a versatile tool for studies of bacterial metalloprotein assembly and pigment production [6].

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